

An In-depth Technical Guide to Methyl N-(diphenylmethylidene)glycinate

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Compound of Interest

Compound Name: Methyl N-(diphenylmethylidene)glycinate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(diphenylmethylidene)glycinate, also known as the benzophenone imine of glycine methyl ester, is a crucial reagent in synthetic organic chemistry, particularly in the asymmetric synthesis of α -amino acids. Its unique structural features allow it to serve as a stable glycine enolate equivalent, enabling the introduction of a wide variety of alkyl and aryl side chains at the α -position. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for researchers in drug discovery and development.

Chemical and Physical Properties

Methyl N-(diphenylmethylidene)glycinate is a stable, crystalline solid at room temperature.

[1] Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	81167-39-7	[2]
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[2]
Molecular Weight	253.30 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	42.5–43 °C	[1][3]
Solubility	Soluble in organic solvents such as dichloromethane and toluene.	[3]

Synthesis of Methyl N-(diphenylmethylidene)glycinate

The most common and efficient method for the preparation of **Methyl N-(diphenylmethylidene)glycinate** is the transimination reaction between glycine methyl ester hydrochloride and benzophenone imine.[3] This reaction is typically carried out at room temperature in a non-polar aprotic solvent.

Experimental Protocol: Synthesis via Transimination

Materials:

- Glycine methyl ester hydrochloride
- Benzophenone imine
- Dichloromethane (anhydrous)
- Triethylamine (or another suitable base)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add glycine methyl ester hydrochloride and anhydrous dichloromethane.
- Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt. Stir until the solid dissolves.
- To the resulting solution, add benzophenone imine in one portion.
- Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or flash column chromatography to afford pure **Methyl N-(diphenylmethyldene)glycinate**.

Diagram of Synthesis Workflow:



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Caption: General workflow for the synthesis of **Methyl N-(diphenylmethyldene)glycinate**.

Applications in Asymmetric α -Amino Acid Synthesis

Methyl N-(diphenylmethylidene)glycinate is a cornerstone of the O'Donnell asymmetric amino acid synthesis.[4] This methodology involves the alkylation of the Schiff base under phase-transfer catalysis (PTC) conditions, allowing for the stereoselective formation of new carbon-carbon bonds at the α -position of the glycine backbone.

The O'Donnell Amino Acid Synthesis

The key principle of this synthesis is the generation of a chiral enolate from the achiral Schiff base, which then reacts with an electrophile. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.[4]

Logical Flow of the O'Donnell Synthesis:



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Caption: Logical flow for the asymmetric synthesis of α -amino acids.

Experimental Protocol: Phase-Transfer Catalytic Alkylation

Materials:

- **Methyl N-(diphenylmethylidene)glycinate**
- Alkylating agent (e.g., benzyl bromide)
- Toluene (anhydrous)
- Aqueous sodium hydroxide (e.g., 50% w/v)
- Chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid)

- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **Methyl N-(diphenylmethyldene)glycinate** and the chiral phase-transfer catalyst in toluene.
- Add the alkylating agent to the solution.
- With vigorous stirring, add the aqueous sodium hydroxide solution. The reaction is biphasic.
- Continue stirring at the appropriate temperature (which may vary depending on the substrate and catalyst) and monitor the reaction by TLC.
- Upon completion, separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude alkylated product.
- The crude product is then typically hydrolyzed with aqueous acid to cleave the imine and afford the desired α -amino acid.

Spectroscopic Data

While a comprehensive set of experimental spectra for **Methyl N-(diphenylmethyldene)glycinate** is not readily available in the public domain, data for closely related structures and starting materials can provide valuable insights for characterization.

Data Type	Compound	Key Features	Reference(s)
^1H NMR	Methyl N-[(2-hydroxyphenyl)(phenyl)methylene]phenylalaninate	Signals for aromatic protons, methoxy group (singlet), and protons on the amino acid backbone.	[5]
^{13}C NMR	Methyl N-[(2-hydroxyphenyl)(phenyl)methylene]phenylalaninate	Resonances for imine carbon, ester carbonyl, aromatic carbons, and aliphatic carbons.	[5]
Mass Spec (Predicted)	Diphenylmethylene-glycine benzyl ester	Expected fragments at m/z 242 (loss of benzyloxycarbonyl radical) and 167 (diphenylmethyl cation).	[6]
IR	General Schiff Bases	Characteristic C=N stretching vibration.	[7]

Conclusion

Methyl N-(diphenylmethylenidene)glycinate is an indispensable tool for the synthesis of non-proteinogenic α -amino acids, which are of paramount importance in drug discovery and development. Its stability, ease of preparation, and reactivity make it a versatile building block. The O'Donnell amino acid synthesis, which prominently features this reagent, provides a reliable and stereocontrolled route to a vast array of chiral amino acids. This guide has provided the fundamental chemical data, detailed experimental protocols, and logical workflows to aid researchers in effectively utilizing this powerful synthetic intermediate.

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